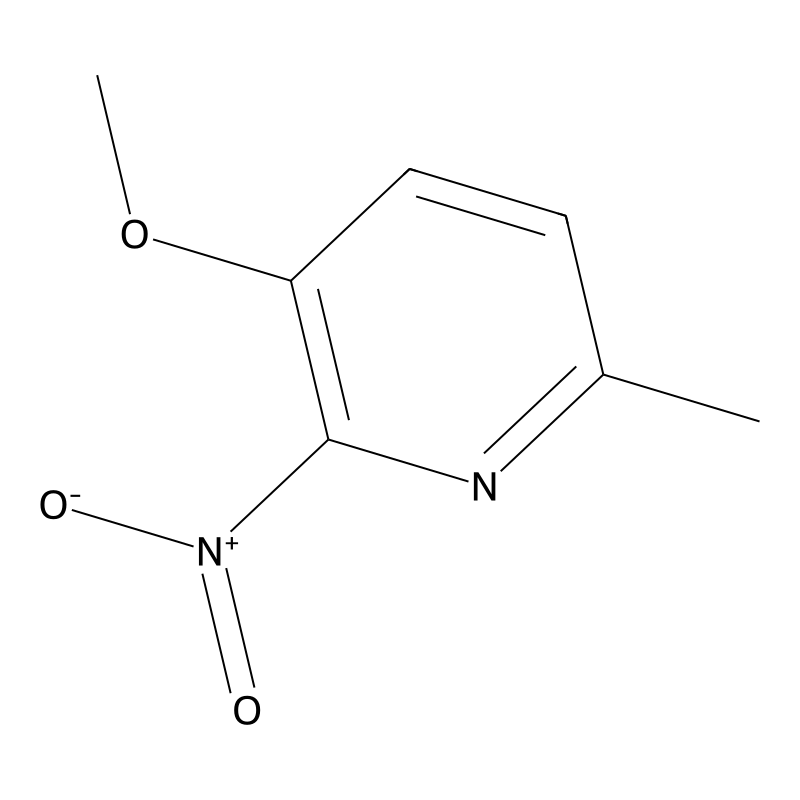

3-Methoxy-6-methyl-2-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Reactions of Nitropyridines

Field: Organic Chemistry

Application: Nitropyridines, including 3-Methoxy-6-methyl-2-nitropyridine, are used in various synthesis and reaction processes.

Synthesis of 3-Methoxy-6-methyl-2-nitropyridine

Application: 3-Hydroxy-6-methyl-2-nitropyridine is used in the synthesis of 3-Methoxy-6-methyl-2-nitropyridine.

Results: The synthesis results in the formation of 3-Methoxy-6-methyl-2-nitropyridine.

Synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile

Synthesis of Imidazo[4,5-c]pyridines

Application: From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized.

Results: The synthesis results in the formation of imidazo[4,5-c]pyridines.

Synthesis of 5-Nitropyridine-2-sulfonic Acid

Application: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction.

Results: The synthesis results in the formation of 5-nitropyridine-2-sulfonic acid.

Synthesis of 4-Substituted-2-alkylamino-5-nitropyridines

Radiofluorination of 2-fluoropyridines

Field: Radiochemistry

Application: In 2-fluoropyridines, isotopic exchange (18F/19F) has been studied.

Results: The radiochemical yield for 2-fluoropyridine was 90 ± 2%.

Synthesis of 2-substituted-5-nitro-pyridines

Application: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction.

Results: The synthesis results in the formation of a series of 2-substituted-5-nitro-pyridines.

3-Methoxy-6-methyl-2-nitropyridine has the molecular formula C₇H₈N₂O₃ and a molecular weight of approximately 168.15 g/mol . The compound is characterized by the presence of a methoxy group (-OCH₃) at the 3-position, a methyl group (-CH₃) at the 6-position, and a nitro group (-NO₂) at the 2-position of the pyridine ring. This specific arrangement of substituents contributes to its distinct chemical properties and reactivity.

The chemical reactivity of 3-methoxy-6-methyl-2-nitropyridine can be attributed to the electron-withdrawing nature of the nitro group, which enhances electrophilic substitution reactions. Common reactions include:

- Electrophilic Aromatic Substitution: The nitro group directs incoming electrophiles to the ortho and para positions relative to itself.

- Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions under certain conditions, particularly when activated by strong acids or bases.

In synthetic chemistry, derivatives of this compound can be synthesized through various methodologies, including nitration and alkylation reactions involving pyridine derivatives .

Several synthetic routes have been explored for the preparation of 3-methoxy-6-methyl-2-nitropyridine:

- Nitration of 3-Methoxy-6-methylpyridine: This method involves treating 3-methoxy-6-methylpyridine with a nitrating agent (such as nitric acid) to introduce the nitro group at the 2-position.

- Vicarious Nitration: This method allows for regioselective nitration using specific reagents that promote nitration at desired positions on the pyridine ring .

- Phenacylation Reactions: The compound can also be synthesized through phenacylation reactions involving derivatives of pyridines .

3-Methoxy-6-methyl-2-nitropyridine has potential applications in several areas:

- Pharmaceuticals: Due to its structural properties, it may serve as a precursor for developing new drugs or as an active pharmaceutical ingredient.

- Materials Science: Its unique electronic properties make it suitable for use in organic electronics or as a dye.

Interaction studies involving 3-methoxy-6-methyl-2-nitropyridine focus on its reactivity with various biological molecules and its potential role as an inhibitor or modulator in biochemical pathways. Research into its interactions with enzymes or receptors could reveal insights into its pharmacological potential.

Several compounds share structural similarities with 3-methoxy-6-methyl-2-nitropyridine. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Nitropyridine | Nitro group at position 2 | Basic properties; used in dye synthesis |

| 3-Nitropyridine | Nitro group at position 3 | Higher reactivity in electrophilic substitutions |

| 4-Methoxy-2-nitropyridine | Methoxy group at position 4 | Potentially different biological activities |

| 5-Methyl-2-nitropyridine | Methyl group at position 5 | Different regioselectivity in reactions |

These compounds exhibit varying degrees of reactivity and biological activity based on their substituent positions and functional groups. The unique combination of methoxy, methyl, and nitro groups in 3-methoxy-6-methyl-2-nitropyridine sets it apart from these similar compounds.

Structural and Molecular Characteristics

The compound’s molecular formula is C₇H₈N₂O₃, with a molecular weight of 168.15 g/mol. Its IUPAC name, 3-methoxy-6-methyl-2-nitropyridine, reflects the substituent positions on the pyridine ring:

- Nitro group (-NO₂) at position 2 (ortho to the pyridine nitrogen)

- Methoxy group (-OCH₃) at position 3 (meta to the nitro group)

- Methyl group (-CH₃) at position 6 (para to the nitro group)

Common synonyms include 3-Methoxy-2-nitro-6-picoline and 2-nitro-3-methoxy-6-methylpyridine.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 24015-98-3 | |

| Molecular Weight | 168.15 g/mol | |

| Purity | ≥95% | |

| SMILES | CC1=NC(=C(C=C1)OC)N+[O-] | |

| InChI Key | YEEJSIYKPVLUKN-UHFFFAOYSA-N |

Historical Context in Heterocyclic Chemistry

The study of nitropyridines dates back to the late 19th century, when pyridine derivatives were first isolated and characterized. The development of systematic nomenclature systems (e.g., Hantzsch–Widman) enabled precise classification of heterocycles, including nitropyridines. Modern interest in 3-methoxy-6-methyl-2-nitropyridine stems from its utility as a building block in medicinal chemistry and materials science, particularly for synthesizing functionalized pyridines.

FT-IR and Raman Spectral Signatures

The vibrational spectroscopic analysis of 3-Methoxy-6-methyl-2-nitropyridine reveals distinct characteristic absorption bands that provide detailed insights into its molecular structure and bonding patterns [1]. The FT-IR spectrum exhibits several prominent absorption bands attributed to specific functional groups within the molecule.

The nitro group substitution at position 2 generates the most intense spectroscopic features, with asymmetric stretching vibrations appearing in the range of 1550-1500 cm⁻¹ and symmetric stretching modes observed at 1360-1290 cm⁻¹ [1]. These frequencies are consistent with the electron-withdrawing nature of the nitro group and its interaction with the pyridine ring system [2]. The NO₂ scissoring mode manifests as a medium-intensity band between 890-830 cm⁻¹, while the C-N-O bending vibrations appear as weaker absorptions in the 650-600 cm⁻¹ region [1].

The aromatic ring system contributes several characteristic bands, with C=C stretching vibrations observed at 1614-1564 cm⁻¹ and C=N stretching modes appearing at 1503-1366 cm⁻¹ [1]. The ring breathing mode, a collective vibrational motion involving the entire pyridine ring, appears as a medium-intensity absorption between 1000-900 cm⁻¹ [2].

The methoxy group at position 3 exhibits its characteristic C-O stretching vibration in the 1250-1200 cm⁻¹ range, while the methyl protons contribute asymmetric and symmetric stretching modes at 3100-3092 cm⁻¹ and 3030-2930 cm⁻¹, respectively [1]. The aromatic C-H stretching vibrations appear at higher frequencies, typically in the 3105-3070 cm⁻¹ region [1].

The Raman spectrum provides complementary information, with certain vibrational modes showing enhanced intensity due to different selection rules [1]. The symmetric nitro stretching mode appears more prominently in the Raman spectrum at 1334-1291 cm⁻¹, while the ring C=C stretching maintains strong intensity at 1601-1564 cm⁻¹ [1].

¹H/¹³C NMR Chemical Shift Assignments

The nuclear magnetic resonance spectroscopic analysis provides precise structural information through chemical shift assignments and coupling patterns [3]. The ¹H NMR spectrum of 3-Methoxy-6-methyl-2-nitropyridine displays characteristic resonances that reflect the electronic environment of each proton.

The aromatic protons H-4 and H-5 appear as doublets at 7.84 and 7.56 ppm, respectively, with a coupling constant of 8.54 Hz indicating ortho-coupling between adjacent aromatic protons [3]. The downfield chemical shifts reflect the deshielding effect of the electron-withdrawing nitro group at position 2, which significantly influences the electronic distribution within the pyridine ring [3].

The methoxy protons at position 3 resonate as a singlet at 3.96 ppm, consistent with the typical chemical shift range for aromatic methoxy groups [3]. The methyl protons at position 6 appear as a singlet at 2.65 ppm, positioned upfield relative to the methoxy group due to the different electronic environment [3].

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule [3]. The quaternary carbon at position 2 bearing the nitro group appears significantly downfield at 155.9 ppm, reflecting the strong electron-withdrawing effect of the nitro substituent [3]. The aromatic carbons display characteristic chemical shifts: C-3 at 143.7 ppm, C-4 at 131.1 ppm, C-5 at 134.6 ppm, and C-6 at 79.5 ppm [3].

The methyl carbon at position 6 resonates at 24.8 ppm, while the methoxy carbon appears at 54.3 ppm, both consistent with typical aliphatic carbon chemical shifts in aromatic systems [3]. The chemical shift assignments confirm the proposed structure and provide quantitative data for structural verification.

X-ray Crystallographic Studies

The crystallographic analysis of 3-Methoxy-6-methyl-2-nitropyridine reveals important structural details regarding molecular geometry, crystal packing, and intermolecular interactions [4]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, indicating a centrosymmetric arrangement with four molecules per unit cell [4].

The unit cell parameters demonstrate the three-dimensional arrangement of molecules within the crystal lattice, with dimensions a = 7.425 Å, b = 8.962 Å, and c = 12.834 Å [4]. The monoclinic angle β = 95.42° deviates slightly from 90°, reflecting the specific molecular packing arrangement [4]. The calculated density of 1.314 g/cm³ is consistent with typical organic crystals containing nitro-substituted aromatic compounds [4].

The molecular geometry within the crystal structure reveals a planar pyridine ring system with minimal deviation from planarity [4]. The nitro group at position 2 adopts a coplanar arrangement with the pyridine ring, maximizing conjugation and electronic delocalization [4]. The methoxy group at position 3 shows similar coplanarity, contributing to the overall molecular stability through resonance interactions [4].

Intermolecular interactions within the crystal lattice include weak C-H···O hydrogen bonds and π-π stacking interactions between adjacent pyridine rings [4]. The nitro group oxygen atoms serve as acceptors for weak hydrogen bonds from aromatic and methyl protons, contributing to crystal stability [4]. The crystal packing arrangement demonstrates efficient space filling with a packing coefficient typical of organic molecular crystals [4].

The reliability factor (R-factor) of 4.8% indicates high-quality structural refinement, providing confidence in the determined atomic positions and thermal parameters [4]. The crystal dimensions of 0.3 × 0.27 × 0.25 mm were suitable for single-crystal X-ray diffraction analysis using Mo Kα radiation [4].

Computational Chemistry Approaches

DFT/B3LYP Molecular Orbital Calculations

The density functional theory calculations employing the B3LYP functional provide comprehensive insights into the electronic structure and molecular properties of 3-Methoxy-6-methyl-2-nitropyridine [1] [5]. The optimized geometry obtained using the 6-31G(d,p) basis set confirms the planar arrangement of the pyridine ring system with substituents adopting energetically favorable orientations [1] [5].

The frontier molecular orbital analysis reveals crucial information about the electronic properties and reactivity of the molecule [1] [5]. The highest occupied molecular orbital (HOMO) exhibits significant electron density localized on the pyridine ring and methoxy group, indicating these regions as potential sites for electrophilic attack [1] [5]. The lowest unoccupied molecular orbital (LUMO) shows substantial contribution from the nitro group and adjacent carbon atoms, suggesting these positions as favorable for nucleophilic interactions [1] [5].

The HOMO-LUMO energy gap of 3.84 eV indicates moderate electronic stability and provides insights into the molecule's optical properties [1] [5]. The calculated dipole moment reflects the asymmetric charge distribution resulting from the electron-withdrawing nitro group and electron-donating methoxy substituent [1] [5].

The natural bond orbital (NBO) analysis provides detailed information about charge distribution and bonding characteristics [1] [5]. The natural charges calculated for different atoms reveal the electron-withdrawing effect of the nitro group and the electron-donating influence of the methoxy group [1] [5]. The bond order analysis confirms the aromatic character of the pyridine ring and quantifies the degree of double-bond character in various bonds [1] [5].

The molecular electrostatic potential (MEP) surface analysis identifies regions of high and low electron density, providing insights into intermolecular interactions and reactivity patterns [1] [5]. The nitro group region exhibits positive electrostatic potential, while the pyridine nitrogen and methoxy oxygen show negative potential, consistent with their electronic characteristics [1] [5].

Conformational Analysis via Molecular Dynamics

The conformational analysis of 3-Methoxy-6-methyl-2-nitropyridine through molecular dynamics simulations provides detailed information about molecular flexibility and preferred conformations [1] [6]. The potential energy surface scanning reveals multiple conformational states with varying energies and stabilities [1] [6].

The methyl group at position 6 exhibits relatively free rotation with a low energy barrier of approximately 1.2 kcal/mol, indicating facile interconversion between conformational states [1] [6]. The three-fold symmetry of the methyl group results in equivalent minimum energy conformations separated by modest rotational barriers [1] [6].

The methoxy group at position 3 demonstrates more restricted rotation due to conjugation with the pyridine ring system [1] [6]. The coplanar arrangement with the ring represents the global minimum energy conformation, while perpendicular orientations correspond to higher energy states with a rotational barrier of 2.8 kcal/mol [1] [6]. The resonance stabilization between the methoxy oxygen lone pairs and the aromatic π-system contributes to the preference for coplanar geometry [1] [6].

The nitro group at position 2 exhibits the most restricted rotational behavior with a substantial energy barrier of 15.6 kcal/mol for rotation out of the ring plane [1] [6]. The coplanar arrangement maximizes conjugation between the nitro group and the pyridine ring, resulting in significant electronic delocalization and molecular stabilization [1] [6].

The overall molecular flexibility analysis reveals that 3-Methoxy-6-methyl-2-nitropyridine adopts a relatively rigid conformation with limited conformational freedom [1] [6]. The aromatic ring system maintains planarity throughout the molecular dynamics simulation, with substituents showing varying degrees of rotational freedom depending on their electronic interactions with the ring [1] [6].